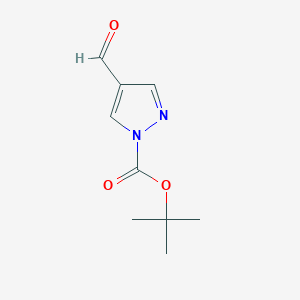

Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tert-butyl 4-formylpyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-9(2,3)14-8(13)11-5-7(6-12)4-10-11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBRMQQRHHCMKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10630938 | |

| Record name | tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

821767-61-7 | |

| Record name | tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physical Properties of Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its bifunctional nature, containing both a reactive aldehyde group and a protected pyrazole ring, makes it a versatile building block. This guide provides a summary of its known physical properties, detailed experimental protocols for their determination, and a visualization of its synthesis workflow.

Core Physical Properties

While specific experimental values for melting point, boiling point, and density are not consistently reported across publicly available safety and technical data sheets, the fundamental physical and chemical characteristics have been established. This data is crucial for handling, reaction setup, and purification of the compound.

| Property | Value | Source |

| CAS Number | 821767-61-7 | [1][2][3] |

| Molecular Formula | C₉H₁₂N₂O₃ | [1][2][4] |

| Molecular Weight | 196.20 g/mol | [4][5] |

| Physical Form | Solid | [6] |

| Purity | Typically ≥97% | [2][6] |

| Storage Temperature | Refrigerator | [6] |

Experimental Protocols

The following are detailed, generalized methodologies for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow.

Methodology:

-

Sample Preparation: A small, dry sample of this compound is finely crushed into a powder.

-

Capillary Tube Packing: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (initially rapid, then slow near the expected melting point).

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Solubility Assessment

Understanding the solubility of the compound in various solvents is essential for reaction chemistry, extraction, and chromatography.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, hexane) are selected.

-

Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.

-

Observation: The mixtures are agitated, and the solubility is observed at room temperature. If the compound dissolves, it is recorded as soluble. If not, the mixture can be gently heated to assess solubility at elevated temperatures.

Density Measurement (for a solid)

The density of a solid can be determined using various methods, with displacement being a common technique.

Methodology:

-

Mass Measurement: A known mass of this compound is accurately weighed.

-

Solvent Selection: An inert solvent in which the compound is insoluble is chosen.

-

Volume Measurement: A known volume of the selected solvent is placed in a graduated cylinder.

-

Displacement: The weighed solid is carefully added to the graduated cylinder, and the new volume is recorded.

-

Calculation: The volume of the solid is the difference between the final and initial volume readings. The density is then calculated by dividing the mass of the solid by its volume.

Synthesis Workflow

The most common synthesis route to this compound involves the protection of the pyrazole nitrogen of 1H-pyrazole-4-carbaldehyde with a tert-butyloxycarbonyl (Boc) group.[7]

Caption: Synthesis of this compound.

References

- 1. chemwhat.com [chemwhat.com]

- 2. Synthonix, Inc > 821767-61-7 | this compound [synthonix.com]

- 3. 821767-61-7 | CAS DataBase [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. This compound - CAS:821767-61-7 - Sunway Pharm Ltd [3wpharm.com]

- 6. This compound | 821767-61-7 [sigmaaldrich.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 1-Boc-4-formylpyrazole: Chemical Structure, Characterization, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-4-formylpyrazole, with the IUPAC name tert-butyl 4-formyl-1H-pyrazole-1-carboxylate, is a key heterocyclic building block in medicinal chemistry and organic synthesis. Its unique structure, featuring a pyrazole core protected by a tert-butoxycarbonyl (Boc) group and functionalized with a formyl group, offers versatile reactivity for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, detailed characterization data, experimental protocols for its synthesis and purification, and a visualization of its synthetic pathway.

Chemical Structure and Properties

1-Boc-4-formylpyrazole is a solid at room temperature and requires refrigeration for storage.[1] The molecule consists of a five-membered pyrazole ring, a heterocyclic aromatic compound with two adjacent nitrogen atoms. The nitrogen at position 1 is protected with a Boc group, which can be readily removed under acidic conditions, allowing for further functionalization at this position. The formyl (aldehyde) group at position 4 is a versatile handle for various chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

Table 1: General Properties of 1-Boc-4-formylpyrazole

| Property | Value |

| CAS Number | 821767-61-7[1] |

| Molecular Formula | C₉H₁₂N₂O₃[1] |

| Molecular Weight | 196.20 g/mol [2] |

| Physical Form | Solid[1] |

| Storage Temperature | Refrigerator[1] |

| Purity | Typically ≥97%[1] |

Characterization Data

The structural elucidation and confirmation of 1-Boc-4-formylpyrazole rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is instrumental in confirming the presence of key structural motifs. The spectrum in DMSO-d₆ shows characteristic signals for the pyrazole ring protons, the formyl proton, and the protons of the Boc group.[3]

Table 2: ¹H NMR Spectral Data of 1-Boc-4-formylpyrazole in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 9.93 | s | 1H, -CHO |

| 9.04 | s | 1H, Pyrazole C3-H |

| 8.22 | s | 1H, Pyrazole C5-H |

| 1.61 | s | 9H, -C(CH₃)₃ |

¹³C NMR spectroscopy provides insights into the carbon framework of the molecule.

Table 3: Representative ¹³C NMR Spectral Data of Boc-protected Pyrazoles

| Chemical Shift (δ) ppm | Assignment |

| ~146.5 | Pyrazole C5 |

| ~144.7 | Pyrazole C3 |

| ~131.7 | Pyrazole C4 |

| ~97.2 | C=O (Boc) |

| ~86.1 | -C (CH₃)₃ |

| ~27.8 | -C(C H₃)₃ |

| Note: Specific data for 1-Boc-4-formylpyrazole was not fully available; this table is based on data for similar substituted N-Boc-pyrazoles and general chemical shift ranges.[4][5] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Table 4: Predicted FT-IR Spectral Data for 1-Boc-4-formylpyrazole

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2980 | C-H stretch | Boc group |

| ~2820, ~2720 | C-H stretch | Aldehyde |

| ~1750-1730 | C=O stretch | Boc carbonyl |

| ~1700-1680 | C=O stretch | Aldehyde carbonyl |

| ~1550 | C=N stretch | Pyrazole ring |

| ~1370 | C-H bend | Boc group |

| Note: This data is predicted based on typical vibrational frequencies for the respective functional groups. |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule.

Table 5: Mass Spectrometry Data for 1-Boc-4-formylpyrazole

| m/z | Interpretation |

| 196.2 | [M]⁺ (Molecular Ion) |

| 140.1 | [M - C₄H₈O]⁺ (Loss of isobutylene from Boc group) |

| 95.1 | [M - C₅H₉O₂]⁺ (Loss of Boc group) |

| 67.1 | [C₃H₃N₂]⁺ (Pyrazole ring fragment) |

| Note: The fragmentation pattern is predicted based on the structure and common fragmentation pathways of Boc-protected compounds. |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the title compound from 1H-pyrazole-4-carboxaldehyde and di-tert-butyl dicarbonate.[3]

Materials:

-

1H-pyrazole-4-carboxaldehyde

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Acetonitrile (MeCN)

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Ethyl acetate (EtOAc)

-

Water

-

0.5 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 1H-pyrazole-4-carboxaldehyde (1.0 eq) in acetonitrile, slowly add di-tert-butyl dicarbonate (1.0 eq) at room temperature.

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture to dryness under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic phase and wash it sequentially with 0.5 M HCl and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product is purified by column chromatography on silica gel.[3]

Procedure:

-

Prepare a silica gel column using a slurry of silica in hexane.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the dissolved crude product onto the column.

-

Elute the column with a mixture of hexane and ethyl acetate (e.g., 4:1 v/v).

-

Collect the fractions containing the desired product, monitoring by TLC.

-

Combine the pure fractions and concentrate under reduced pressure to afford this compound as a solid.

Visualization of Synthetic Workflow

The synthesis of 1-Boc-4-formylpyrazole can be visualized as a straightforward workflow.

Caption: Synthetic workflow for 1-Boc-4-formylpyrazole.

The subsequent functionalization of 1-Boc-4-formylpyrazole opens up various synthetic routes.

Caption: Key reaction pathways of 1-Boc-4-formylpyrazole.

Conclusion

1-Boc-4-formylpyrazole is a valuable and versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Its well-defined structure and predictable reactivity, supported by comprehensive characterization data, make it an essential tool for researchers and drug development professionals. The synthetic protocols provided herein offer a reliable method for its preparation, enabling its broader application in the synthesis of complex, biologically active molecules.

References

Technical Guide: Spectral and Methodological Overview of tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate (CAS 821767-61-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectral data and synthetic methodology for tert-butyl 4-formyl-1H-pyrazole-1-carboxylate (CAS 821767-61-7). This compound is a heterocyclic building block, often utilized as a key intermediate in the synthesis of more complex molecules within pharmaceutical and agrochemical research.[1][2] Its pyrazole core is a scaffold of significant interest due to the wide range of biological activities exhibited by pyrazole-containing compounds, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] This document serves as a centralized resource for researchers, providing available spectral data, detailed experimental protocols, and a visual representation of its synthesis.

Chemical Properties and Structure

-

IUPAC Name: this compound

-

CAS Number: 821767-61-7

-

Molecular Formula: C₉H₁₂N₂O₃[1]

-

Molecular Weight: 196.20 g/mol [1]

-

Appearance: Pale yellow solid[5]

Spectral Data

The following tables summarize the available and anticipated spectral data for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.93 | s | 1H | CHO |

| 9.04 | s | 1H | Pyrazole-H |

| 8.22 | s | 1H | Pyrazole-H |

| 1.61 | s | 9H | C(CH₃)₃ |

Data obtained in DMSO-d₆ at 400 MHz.[5]

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data Not Available | - |

Note: While a commercial supplier suggests the availability of ¹³C NMR data, specific peak assignments are not publicly accessible.[6]

Table 3: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| Data Not Available | - |

Note: Specific IR absorption data is not publicly available. Expected characteristic peaks would include C=O stretching (aldehyde and carbamate), C-H stretching (alkyl and aromatic), and C=N stretching (pyrazole ring).

Table 4: Mass Spectrometry (MS) Data

| m/z | Assignment |

| Data Not Available | - |

Note: While a commercial supplier suggests the availability of MS data, the specific mass-to-charge ratios and fragmentation patterns are not publicly accessible.[6]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the N-acylation of 1H-pyrazole-4-carboxaldehyde with di-tert-butyl dicarbonate (Boc₂O).[5]

Materials:

-

1H-pyrazole-4-carboxaldehyde

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Acetonitrile (MeCN)

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Ethyl acetate (EtOAc)

-

Water

-

0.5 M Hydrochloric acid (HCl)

-

Brine

Procedure:

-

To a solution of 1H-pyrazole-4-carboxaldehyde (1.0 eq) in acetonitrile, add di-tert-butyl dicarbonate (1.0 eq).

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature for 18 hours.

-

Concentrate the reaction mixture in vacuo to obtain an oil.

-

Dilute the oil with water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with 0.5 M HCl and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product as a pale yellow solid.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation:

-

Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum using a standard pulse program with proton decoupling.

Infrared (IR) Spectroscopy

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., methylene chloride).

-

Apply a drop of the solution onto a KBr or NaCl salt plate.

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

-

Obtain the IR spectrum over the standard range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Instrumentation: Mass Spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI)

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum in positive or negative ion mode to determine the mass-to-charge ratio of the molecular ion and any fragment ions.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic route to this compound.

Logical Relationship for Characterization

This diagram outlines the logical workflow for the structural characterization of the synthesized compound.

Caption: Workflow for the structural elucidation of the target compound.

Conclusion

This technical guide has consolidated the available spectral information and synthetic protocols for this compound. While ¹H NMR data is accessible, a notable gap exists in the public availability of ¹³C NMR, IR, and MS data. The provided experimental protocols offer a foundational methodology for the synthesis and characterization of this important chemical intermediate. Further research is warranted to fully characterize this compound and explore its potential applications in the development of novel bioactive molecules.

References

- 1. echemi.com [echemi.com]

- 2. This compound - CAS:821767-61-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tert-butyl 1H-pyrazole-4-carboxylate [myskinrecipes.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound(821767-61-7) 1H NMR [m.chemicalbook.com]

Spectroscopic Analysis of N-Boc Protected Pyrazole Aldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize N-Boc protected pyrazole aldehydes, a class of compounds with significant potential in medicinal chemistry and drug development. The pyrazole scaffold is a key pharmacophore in numerous therapeutic agents, and the strategic use of the tert-butyloxycarbonyl (Boc) protecting group allows for selective functionalization. Accurate spectroscopic analysis is paramount for confirming the structure, purity, and stability of these intermediates. This document outlines detailed experimental protocols and presents key spectroscopic data for the characterization of these molecules through Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Introduction to N-Boc Protected Pyrazole Aldehydes

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, which serves as a versatile scaffold in the design of bioactive molecules. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The aldehyde functional group on the pyrazole ring is a valuable synthetic handle for further molecular elaboration. The N-Boc protecting group is frequently employed to temporarily block one of the nitrogen atoms of the pyrazole ring, thereby directing subsequent chemical transformations to other positions of the molecule. The labile nature of the Boc group allows for its easy removal under acidic conditions, restoring the N-H functionality when required.

Synthesis of N-Boc Protected Pyrazole Aldehydes

A common route for the synthesis of N-Boc protected pyrazole aldehydes involves the protection of a pre-existing pyrazole aldehyde. A representative example is the synthesis of tert-butyl 4-formyl-1H-pyrazole-1-carboxylate.

Experimental Protocol: Synthesis of this compound[1]

-

Materials: 1H-pyrazole-4-carbaldehyde, Di-tert-butyl dicarbonate (Boc₂O), Acetonitrile (MeCN), 4-Dimethylaminopyridine (DMAP) (catalyst), Ethyl acetate (EtOAc), Water, 0.5 N HCl, Saturated saline solution, Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

To a stirring solution of 1H-pyrazole-4-carboxaldehyde (10.0 mmol) in acetonitrile (30 mL) at room temperature, slowly add di-tert-butyl dicarbonate (10.0 mmol).

-

Add a catalytic amount of 4-dimethylaminopyridine (0.500 mmol).

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture to dryness under reduced pressure.

-

Partition the residue between ethyl acetate (30 mL) and water (30 mL).

-

Separate the organic phase and wash sequentially with 0.5 N HCl (30 mL) and saturated saline (30 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

-

Spectroscopic Characterization

The structural confirmation of N-Boc protected pyrazole aldehydes relies on a combination of spectroscopic techniques. The following sections detail the expected spectral features and provide generalized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environment.

Table 1: Representative NMR Data for this compound

| Assignment | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) [1] | Predicted ¹³C NMR δ (ppm) |

| Aldehyde CHO | 9.93 (s, 1H) | ~185 |

| Pyrazole H-5 | 9.04 (s, 1H) | ~142 |

| Pyrazole H-3 | 8.22 (s, 1H) | ~135 |

| Boc C(CH₃)₃ | 1.61 (s, 9H) | ~28 |

| Boc C(CH₃)₃ | - | ~85 |

| Boc C=O | - | ~148 |

| Pyrazole C-4 | - | ~120 |

-

Sample Preparation: Dissolve 5-10 mg of the N-Boc protected pyrazole aldehyde in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field spectrometer.

-

Typical parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument.

-

Use an inverse-gated decoupling pulse sequence to suppress the Nuclear Overhauser Effect (NOE) for quantitative analysis.

-

A longer relaxation delay (e.g., 5-10 seconds) is recommended for accurate integration, especially for quaternary carbons.

-

A higher number of scans (1024 or more) is typically required to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Perform Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Caption: Workflow for LC-MS/MS Analysis.

Biological Relevance and Signaling Pathways

Pyrazole derivatives are known to interact with a variety of biological targets, leading to their diverse pharmacological effects. One of the prominent signaling pathways modulated by pyrazole-containing compounds is the Cyclooxygenase (COX) pathway, which is central to inflammation.

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Many non-steroidal anti-inflammatory drugs (NSAIDs) with a pyrazole core, such as celecoxib, act as selective inhibitors of COX-2. While N-Boc protected pyrazole aldehydes are synthetic intermediates, their core structure is relevant to the development of such inhibitors.

Cyclooxygenase (COX) Signaling Pathway

Caption: Simplified COX Signaling Pathway.

Conclusion

The spectroscopic analysis of N-Boc protected pyrazole aldehydes is a critical step in their synthesis and characterization for applications in drug discovery and development. A combination of NMR, FTIR, and MS provides a comprehensive understanding of their molecular structure. This guide has provided detailed experimental protocols and representative data to aid researchers in this endeavor. The biological relevance of the pyrazole scaffold, particularly in the context of inflammatory pathways, underscores the importance of developing and accurately characterizing novel derivatives based on this versatile heterocyclic core.

References

The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery and Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its remarkable versatility and ability to modulate a wide array of biological targets have cemented its importance in the development of novel therapeutics.[2][3] A significant number of pyrazole-containing drugs have received FDA approval, targeting a broad spectrum of diseases including inflammatory conditions, cancer, and cardiovascular diseases.[4][5] This technical guide provides a comprehensive overview of the pyrazole scaffold's role in drug discovery, detailing its synthesis, biological activities, structure-activity relationships, and key experimental protocols.

Physicochemical Properties and Synthesis of the Pyrazole Core

The unique physicochemical properties of the pyrazole ring, including its capacity to act as both a hydrogen bond donor and acceptor, contribute significantly to its favorable pharmacokinetic and pharmacodynamic profiles.[1] The pyrazole ring can also serve as a bioisostere for other aromatic rings, offering a strategy to enhance potency and improve properties like solubility and lipophilicity.[5]

The synthesis of the pyrazole core has evolved from classical methods to more sophisticated and efficient strategies, enabling the creation of diverse and complex molecular architectures.

Classical Synthesis: Knorr Pyrazole Synthesis

The most traditional and widely utilized method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1]

Experimental Protocol: Knorr Pyrazole Synthesis of a Substituted Pyrazole [6]

-

Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent, such as ethanol.

-

Hydrazine Addition: Add the hydrazine derivative (1.0 equivalent) to the solution. Note that this addition can be exothermic.

-

Heating: Heat the reaction mixture under reflux for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the crude product.

-

Purification: Collect the solid by filtration, wash with a small amount of cold solvent, and recrystallize from an appropriate solvent to obtain the pure pyrazole derivative.

Modern Synthetic Methodologies

Modern approaches to pyrazole synthesis offer improved yields, regioselectivity, and access to a wider range of derivatives. These methods include:

-

[3+2] Cycloaddition Reactions: This powerful strategy involves the reaction of a 1,3-dipolar compound, such as a diazo compound, with an alkyne or alkene.[7][8]

-

Multi-component Reactions (MCRs): MCRs allow for the one-pot synthesis of highly substituted pyrazoles from simple starting materials, offering high efficiency and atom economy.[1]

-

Condensation of Chalcones with Hydrazines: This method proceeds through a Michael addition followed by cyclization and is a common route to 1,5-diarylpyrazoles.[1]

Biological Activities and Therapeutic Applications

Pyrazole derivatives exhibit a vast and diverse range of pharmacological activities, leading to their development as drugs for numerous therapeutic indications.[9]

Anti-inflammatory Activity: COX-2 Inhibition

A prominent example of a pyrazole-containing drug is Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation.[6][10] Celecoxib's selectivity for COX-2 over COX-1 reduces the gastrointestinal side effects associated with non-selective NSAIDs.[6]

Mechanism of Action: COX-2 Inhibition by Celecoxib

Celecoxib binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[10][11] The sulfonamide side chain of Celecoxib fits into a hydrophilic side pocket of the COX-2 active site, a feature not present in the COX-1 isoform, which accounts for its selectivity.[10]

Signaling Pathway of COX-2 in Inflammation

Caption: COX-2 signaling pathway and inhibition by Celecoxib.

Anticancer Activity: Kinase Inhibition

The pyrazole scaffold is a key component of numerous kinase inhibitors used in cancer therapy.[2][12] These compounds target specific kinases involved in cancer cell proliferation, survival, and angiogenesis.

Ruxolitinib , a pyrazole-containing drug, is a potent inhibitor of Janus kinases (JAK1 and JAK2).[5][13] Dysregulation of the JAK-STAT signaling pathway is implicated in various cancers and inflammatory diseases.[2][4]

Mechanism of Action: JAK-STAT Pathway Inhibition by Ruxolitinib

Ruxolitinib binds to the ATP-binding site of JAK1 and JAK2, preventing the phosphorylation and activation of STAT proteins.[5] This blockade of STAT signaling leads to the inhibition of gene transcription involved in cell growth and survival.

Signaling Pathway of JAK-STAT

Caption: The JAK-STAT signaling pathway and its inhibition by Ruxolitinib.

Quantitative Data Summary

The following tables summarize key quantitative data for representative pyrazole-based drugs and experimental compounds.

Table 1: IC₅₀ Values of Pyrazole-Based Kinase Inhibitors

| Compound | Target Kinase | IC₅₀ (nM) | Reference(s) |

| Ruxolitinib | JAK1 | 3.3 | [13] |

| Ruxolitinib | JAK2 | 2.8 | [13] |

| Ruxolitinib | JAK3 | 428 | [13] |

| Compound 3f | JAK1 | 3.4 | [2][4] |

| Compound 3f | JAK2 | 2.2 | [2][4] |

| Compound 3f | JAK3 | 3.5 | [2][4] |

| Asciminib (ABL-001) | Bcr-Abl | 0.5 | [12] |

| Afuresertib | Akt1 | 0.08 (Kᵢ) | [12] |

Table 2: IC₅₀ Values of Pyrazole-Based COX Inhibitors

| Compound | Target Enzyme | IC₅₀ (nM) | Reference(s) |

| Celecoxib | Human COX-2 | 50 | [14] |

| Celecoxib | Ovine COX-1 | 30,000 | [14] |

| Compound 132b | COX-2 | 3.5 | [15] |

Table 3: Antiproliferative Activity (GI₅₀/IC₅₀) of Pyrazole Derivatives in Cancer Cell Lines

| Compound | Cell Line | GI₅₀/IC₅₀ (µM) | Reference(s) |

| Compound 5b | K562 (Leukemia) | 0.021 | [3][16] |

| Compound 5b | A549 (Lung) | 0.69 | [3][16] |

| Compound 11b | HEL (Leukemia) | 0.35 | [2][4] |

| Compound 11b | K562 (Leukemia) | 0.37 | [2][4] |

| Compound 6 | HCT116 (Colon) | 0.39 | [12] |

| Compound 6 | MCF-7 (Breast) | 0.46 | [12] |

Detailed Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay[12][16][19]

This protocol outlines a common method to determine the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Experimental Workflow for In Vitro COX Inhibition Assay

Caption: General workflow for an in vitro COX inhibition assay.

-

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (e.g., Celecoxib)

-

Assay buffer

-

Detection method reagents (e.g., Enzyme immunoassay (EIA) kit for PGE₂, or LC-MS/MS)

-

-

Procedure:

-

Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).

-

In a microplate, pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound or vehicle control in the assay buffer for a specified time at a controlled temperature.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a defined period and then terminate it.

-

Quantify the amount of prostaglandin (e.g., PGE₂) produced using a suitable method.

-

Calculate the percentage of inhibition of COX activity for each concentration of the test compound compared to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

In Vitro Kinase Inhibition Assay[20][21]

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific protein kinase.

Experimental Workflow for In Vitro Kinase Inhibition Assay

Caption: General workflow for an in vitro kinase inhibition assay.

-

Materials:

-

Purified recombinant target kinase (e.g., JAK1, JAK2)

-

Specific peptide substrate

-

ATP (often radiolabeled, e.g., [γ-³²P]ATP, or for use in luminescence-based assays)

-

Test compound (e.g., Ruxolitinib)

-

Kinase buffer

-

Detection system (e.g., phosphocellulose paper and scintillation counter, or luminescence plate reader)

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In an assay plate, add the test compound dilutions, the purified kinase, and the peptide substrate in the kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.

-

Terminate the reaction.

-

Measure the amount of phosphorylated substrate.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor.

-

Determine the IC₅₀ value from the dose-response curve.

-

Conclusion

The pyrazole scaffold continues to be a highly valuable and versatile platform in drug discovery. Its favorable physicochemical properties, coupled with the development of diverse and efficient synthetic methodologies, have enabled the creation of a wide range of clinically successful drugs. The ongoing exploration of novel pyrazole derivatives targeting a multitude of biological pathways promises to deliver the next generation of innovative therapeutics for a variety of unmet medical needs. This guide serves as a foundational resource for researchers and professionals dedicated to advancing the field of medicinal chemistry through the strategic application of the pyrazole core.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. myexperiment.org [myexperiment.org]

- 10. benchchem.com [benchchem.com]

- 11. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. [PDF] Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | Semantic Scholar [semanticscholar.org]

The Versatile Building Block: A Technical Guide to Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of tert-butyl 4-formyl-1H-pyrazole-1-carboxylate, a key synthetic intermediate in the development of novel therapeutics. Its unique structural features, combining a reactive aldehyde with a protected pyrazole core, make it a valuable tool for constructing complex molecular architectures, particularly in the realm of kinase inhibitors.

Introduction

This compound (CAS No. 821767-61-7) is a solid, stable compound that serves as a versatile building block in organic synthesis. The presence of the Boc (tert-butoxycarbonyl) protecting group on the pyrazole nitrogen enhances its stability and solubility in organic solvents, while the formyl group at the 4-position provides a reactive handle for a wide array of chemical transformations. This guide will delve into the synthetic routes to this compound, its key chemical characteristics, and its utility in the synthesis of biologically active molecules, supported by detailed experimental protocols and tabulated data.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| CAS Number | 821767-61-7 |

| Molecular Formula | C₉H₁₂N₂O₃ |

| Molecular Weight | 196.20 g/mol |

| Appearance | Solid |

| Storage Temperature | Refrigerator |

¹H NMR Spectroscopic Data:

The proton nuclear magnetic resonance (¹H NMR) spectrum is a critical tool for the structural confirmation of this molecule. The following characteristic peaks are observed in a DMSO-d₆ solvent:

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 9.93 ppm | singlet | 1H | Aldehyde proton (-CHO) |

| 9.04 ppm | singlet | 1H | Pyrazole C5-H |

| 8.22 ppm | singlet | 1H | Pyrazole C3-H |

| 1.61 ppm | singlet | 9H | tert-butyl protons (-C(CH₃)₃) |

Synthesis of this compound

The most common and efficient synthesis of the title compound involves the N-Boc protection of 1H-pyrazole-4-carboxaldehyde. This reaction is typically carried out at room temperature and affords the product in high yield.

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

1H-Pyrazole-4-carboxaldehyde

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Acetonitrile (MeCN)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)

-

Ethyl acetate (EtOAc)

-

Water

-

0.5 N Hydrochloric acid (HCl)

-

Saturated saline solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 1H-pyrazole-4-carbaldehyde (2.0 g, 20.81 mmol) in acetonitrile (21 ml), di-tert-butyl dicarbonate (4.54 g, 20.81 mmol) is added.

-

The reaction mixture is stirred at room temperature for 18 hours.

-

The solvent is removed under reduced pressure to yield an oil.

-

The oil is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).

-

The combined organic phases are washed with 0.5 M aqueous HCl (20 mL) and brine (20 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to give the title compound as a pale yellow solid.

Yield: 4.04 g (98%)[1]

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Applications as a Synthetic Building Block

The aldehyde functionality of this compound is a gateway to a multitude of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular scaffolds. This versatility is particularly valuable in drug discovery, where the pyrazole motif is a common feature in many biologically active compounds, including kinase inhibitors.

Key Reactions and Transformations

1. Reductive Amination:

The formyl group can be readily converted to an aminomethyl group via reductive amination. This reaction involves the initial formation of an imine with a primary or secondary amine, followed by reduction with a suitable reducing agent, such as sodium triacetoxyborohydride. This transformation is a cornerstone in the synthesis of various pharmaceutical intermediates.

2. Wittig Reaction:

The Wittig reaction provides a powerful method for the conversion of the aldehyde to an alkene. By reacting the aldehyde with a phosphorus ylide, a carbon-carbon double bond is formed, allowing for chain extension and the introduction of various substituents.

3. Synthesis of Pyrazolo[3,4-d]pyrimidines:

The pyrazolo[3,4-d]pyrimidine scaffold is a key structural motif in many kinase inhibitors, including Janus kinase (JAK) inhibitors. While direct synthesis from this compound is not extensively documented, its derivatives are crucial for constructing this bicyclic system. For instance, the formyl group can be a precursor to a nitrile or an amide, which are common starting points for the cyclization to form the pyrimidine ring.

The following diagram illustrates the general signaling pathway of JAK-STAT, which is a key target for many pyrazole-based inhibitors.

Role in the Synthesis of Janus Kinase (JAK) Inhibitors

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine signaling pathways that are vital for immune function. Dysregulation of JAK signaling is implicated in a variety of autoimmune diseases and cancers. Consequently, JAK inhibitors have emerged as an important class of therapeutic agents. The pyrazole core is a privileged scaffold in the design of many JAK inhibitors.

The following diagram illustrates a logical workflow for the development of a kinase inhibitor, highlighting the role of synthetic building blocks like this compound.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its straightforward synthesis, coupled with the versatility of the aldehyde functional group, provides a robust platform for the creation of diverse and complex molecular structures. As the demand for novel therapeutics, particularly in the area of kinase inhibition, continues to grow, the importance of such well-defined and reactive building blocks will undoubtedly increase. This guide provides a foundational understanding of this compound for researchers and scientists working at the forefront of pharmaceutical development.

References

Navigating the Physicochemical Landscape of Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate, a key building block in modern medicinal chemistry and drug discovery. Aimed at researchers, scientists, and drug development professionals, this document outlines the core physicochemical properties of this compound, offering detailed experimental protocols for its handling and assessment, and presenting a framework for data interpretation.

Core Compound Characteristics

This compound is a solid at room temperature and is best stored in a refrigerator to ensure its long-term integrity.[1] Its structure, featuring a pyrazole ring, a formyl group, and a tert-butyloxycarbonyl (BOC) protecting group, dictates its solubility and stability profile. The BOC group, in particular, renders the molecule sensitive to acidic conditions while generally providing stability against bases and nucleophiles.[2][3][4]

Quantitative Solubility Profile

Precise quantitative data for the solubility of this compound in a wide range of solvents is not extensively documented in publicly available literature. However, based on its chemical structure, a qualitative assessment suggests it is likely soluble in a range of common organic solvents. To aid researchers in their work, the following table provides a template for systematically determining and recording its solubility.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |

| Polar Protic Solvents | |||

| Water | 25 | ||

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | 25 | ||

| Dimethylformamide (DMF) | 25 | ||

| Acetonitrile (ACN) | 25 | ||

| Acetone | 25 | ||

| Nonpolar Solvents | |||

| Dichloromethane (DCM) | 25 | ||

| Chloroform | 25 | ||

| Toluene | 25 | ||

| Hexanes | 25 |

Stability Profile and Degradation Pathways

The stability of this compound is critically influenced by the presence of the acid-labile BOC protecting group.

pH Stability:

-

Acidic Conditions: The compound is expected to be unstable in acidic conditions, leading to the cleavage of the BOC group to yield 1H-pyrazole-4-carboxaldehyde. This degradation is likely to be accelerated at lower pH values and higher temperatures.

-

Neutral and Basic Conditions: The compound is anticipated to exhibit good stability under neutral and basic conditions. The BOC group is generally resistant to hydrolysis under these conditions.[2][3]

Thermal Stability: While specific data is unavailable, the compound is a solid and is expected to be thermally stable at ambient and refrigerated temperatures.[1] High-temperature studies would be necessary to determine its decomposition point.

Photostability: The pyrazole core suggests a potential for photosensitivity. Photostability studies are recommended to assess degradation upon exposure to light.

The following table can be used to document the stability of the compound under various stress conditions.

| Condition | Parameter | Time Points | % Recovery of Parent Compound | Observations (e.g., Degradants Formed) |

| pH | pH 2 (0.01 N HCl) | 0, 1, 2, 4, 8, 24h | ||

| pH 7 (Phosphate Buffer) | 0, 1, 2, 4, 8, 24h | |||

| pH 9 (Borate Buffer) | 0, 1, 2, 4, 8, 24h | |||

| Temperature | 40°C | 1, 2, 4, 8 weeks | ||

| 60°C | 1, 2, 4, 8 weeks | |||

| Light Exposure | ICH Photostability Chamber | 0, 1.2 million lux hours |

Experimental Protocols

Solubility Determination Protocol

This protocol outlines a method for determining the solubility of this compound in a given solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, dichloromethane)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., acetonitrile).

-

Create a calibration curve by preparing a series of dilutions of the stock solution and analyzing them by HPLC.

-

Add an excess amount of the solid compound to a vial containing a known volume of the test solvent.

-

Seal the vial and agitate it at a constant temperature for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with the mobile phase used for HPLC analysis.

-

Analyze the diluted sample by HPLC.

-

Determine the concentration of the compound in the supernatant using the calibration curve. This concentration represents the solubility of the compound in the test solvent at that temperature.

Stability Study Protocol

This protocol is designed to assess the stability of this compound under various stress conditions, following ICH guidelines.[5][6][7]

Materials:

-

This compound

-

Buffers of various pH (e.g., pH 2, 7, 9)

-

HPLC grade solvents

-

Temperature-controlled ovens

-

ICH compliant photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

Procedure:

-

Forced Degradation Studies:

-

Acid/Base Hydrolysis: Prepare solutions of the compound in acidic, basic, and neutral buffers. Incubate these solutions at a controlled temperature (e.g., 60°C) and collect samples at various time points.

-

Thermal Stress: Store the solid compound in temperature-controlled ovens at elevated temperatures (e.g., 40°C, 60°C).

-

Photostability: Expose the solid compound and its solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At each time point, withdraw a sample and dilute it appropriately.

-

Analyze the sample using a validated stability-indicating HPLC method. This method should be capable of separating the parent compound from its degradation products.[8]

-

Use a PDA detector to check for peak purity and an MS detector to help identify the structure of any degradation products.

-

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point.

-

Identify and quantify any major degradation products.

-

Determine the degradation kinetics if possible.

-

Visualized Workflows and Pathways

To facilitate a clearer understanding of the experimental processes and logical relationships, the following diagrams have been generated using Graphviz.

References

- 1. This compound | 821767-61-7 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. ICH Official web site : ICH [ich.org]

- 6. edaegypt.gov.eg [edaegypt.gov.eg]

- 7. humiditycontrol.com [humiditycontrol.com]

- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

Technical Guide: Hazard and Safety Information for CAS 821767-61-7

Chemical Name: tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate CAS Number: 821767-61-7 Molecular Formula: C₉H₁₂N₂O₃ Molecular Weight: 196.21 g/mol

This document provides a comprehensive overview of the known hazard and safety information for this compound (CAS 821767-61-7), a key reagent in the development of novel therapeutics. The information is intended for researchers, scientists, and professionals in the field of drug development.

Hazard Identification and Classification

The primary source of hazard information is derived from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). While a complete, formally issued Safety Data Sheet (SDS) was not publicly available, the following classifications have been compiled from chemical supplier safety information.

Signal Word: Warning[1]

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Summary of GHS Hazard Data

| Category | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled. |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. |

Toxicological Information

As of the date of this guide, no quantitative toxicological data, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), has been identified in the public domain for CAS 821767-61-7. The hazard assessment is therefore based on the qualitative GHS classifications.

Handling, Storage, and First Aid

Proper handling and storage procedures are critical to ensure safety in a laboratory setting.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment:

Storage

-

Store in a tightly closed container.[2]

-

Keep in a cool, dry place away from incompatible materials.

-

Recommended storage is under refrigeration at temperatures between 2-8°C.[3]

-

For long-term stability, storage under an inert gas atmosphere (e.g., nitrogen) is recommended.[3]

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician.

-

In Case of Skin Contact: Immediately wash skin with plenty of soap and water.[2] If irritation persists, seek medical attention.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Application in Drug Discovery and Experimental Protocols

CAS 821767-61-7 is a valuable building block in medicinal chemistry, primarily used as an intermediate in the synthesis of complex heterocyclic molecules. Its most prominent application is in the development of inhibitors for protein-protein interactions (PPIs), which are implicated in various diseases.

Biological Context: Inhibition of the Menin-MLL Interaction

The compound is a key reagent in the synthesis of azepane and spiro bicyclic inhibitors targeting the interaction between Menin and Mixed Lineage Leukemia (MLL) protein.[4] This interaction is a critical driver for the development of acute leukemias with MLL gene rearrangements. By blocking this interaction, the synthesized compounds aim to halt the progression of the disease.

References

Pharmacological Screening of Functionalized Pyrazole Compounds: An In-depth Technical Guide

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3][4] Functionalized pyrazole derivatives have demonstrated significant potential as anti-inflammatory, anticancer, antimicrobial, and kinase-inhibiting agents.[5][6][7][8] This technical guide provides a comprehensive overview of the pharmacological screening of these compounds, offering detailed experimental protocols for key assays, structured quantitative data for comparative analysis, and visualizations of relevant signaling pathways and experimental workflows to aid in drug discovery and development efforts.

Introduction

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[4][5] This structural motif is present in several clinically approved drugs, highlighting its importance in pharmaceutical research.[2][9] The versatility of the pyrazole ring allows for extensive functionalization, leading to a diverse chemical space for the development of novel therapeutic agents with improved potency and selectivity.[1][10] This guide will delve into the methodologies used to screen and characterize the pharmacological properties of functionalized pyrazole compounds.

Anti-inflammatory and Analgesic Activity

Pyrazole derivatives have long been recognized for their anti-inflammatory properties, with some acting as potent inhibitors of cyclooxygenase (COX) enzymes.[11]

Quantitative Data: Anti-inflammatory and COX Inhibition

The following table summarizes the in vitro and in vivo anti-inflammatory activity of selected functionalized pyrazole compounds.

| Compound ID | Assay Type | Target | IC50 / ED50 / % Inhibition | Reference Compound | Reference Value | Source |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 Inhibition | COX-2 | IC50 = 0.02 µM | Celecoxib | - | [5] |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-1 Inhibition | COX-1 | IC50 = 4.5 µM | Celecoxib | - | [5] |

| Pyrazole-Thiazole Hybrid | COX-2 Inhibition | COX-2 | IC50 = 0.03 µM | - | - | [5] |

| Pyrazole-Thiazole Hybrid | 5-LOX Inhibition | 5-LOX | IC50 = 0.12 µM | - | - | [5] |

| 3,5-diarylpyrazole | COX-2 Inhibition | COX-2 | IC50 = 0.01 µM | - | - | [5] |

| Pyrazolo-pyrimidine | COX-2 Inhibition | COX-2 | IC50 = 0.015 µM | - | - | [5] |

| 1,5-diaryl pyrazole (Compound 33) | COX-2 Inhibition | COX-2 | IC50 = 2.52 µM | Celecoxib | IC50 = 0.95 µM | [1] |

| Benzotiophenyl pyrazole (Compound 44) | COX-2 Inhibition | COX-2 | IC50 = 0.01 µM | Celecoxib | IC50 = 0.70 µM | [1] |

| Benzotiophenyl pyrazole (Compound 44) | 5-LOX Inhibition | 5-LOX | IC50 = 1.78 µM | Licofelone | IC50 = 0.51 µM | [1] |

| Pyrazole Derivative 2a | COX-2 Inhibition | COX-2 | IC50 = 19.87 nM | - | - | [12] |

| Pyrazole Derivative 3b | COX-2 Inhibition | COX-2 | IC50 = 39.43 nM | - | - | [12] |

| Pyrazole Derivative 5b | COX-2 Inhibition | COX-2 | IC50 = 38.73 nM | - | - | [12] |

| Pyrazole Derivative 143a | Carrageenan-induced paw edema | - | ED50 = 62.61 µmol/kg | Celecoxib | ED50 = 78.53 µmol/kg | [13] |

| Pyrazole Derivative 143b | Carrageenan-induced paw edema | - | ED50 = 78.90 µmol/kg | Celecoxib | ED50 = 78.53 µmol/kg | [13] |

| Pyrazole Derivative 9b | LPS-induced TNF-α release | TNF-α | 66.4% inhibition | Dexamethasone | - | [14] |

| Pyrazole Derivatives | Carrageenan-induced paw edema | - | 65-80% edema reduction at 10 mg/kg | - | - | [5] |

Experimental Protocols

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 isoforms.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Test pyrazole compounds and reference inhibitor (e.g., Celecoxib) dissolved in DMSO

-

Detection reagent (e.g., colorimetric or fluorometric probe for prostaglandin G2)[10]

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of enzymes, cofactors, substrate, and test compounds in the reaction buffer.

-

Enzyme and Inhibitor Incubation: Add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the wells of a 96-well plate. Add the test pyrazole compounds at various concentrations or a vehicle control (DMSO). Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.

-

Reaction Termination and Detection: Stop the reaction and measure the amount of prostaglandin produced using an appropriate detection method, such as monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[4]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

This is a widely used model to assess the acute anti-inflammatory activity of compounds.[9]

Materials:

-

Wistar rats or Swiss albino mice

-

1% (w/v) carrageenan solution in sterile saline

-

Test pyrazole compounds and reference drug (e.g., Indomethacin)

-

Plethysmometer

-

Animal cages

Procedure:

-

Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test pyrazole compounds and the reference drug orally or intraperitoneally to different groups of animals. The control group receives the vehicle only.

-

Induction of Edema: After a specific period (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[12]

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[12]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathway Visualization

Anticancer Activity

Many functionalized pyrazoles exhibit potent cytotoxic effects against various cancer cell lines, often through the inhibition of critical signaling pathways involved in cell proliferation and survival.[6][15]

Quantitative Data: Cytotoxicity and Kinase Inhibition

The following tables summarize the in vitro anticancer activity of selected pyrazole compounds.

Table 3.1.1: Cytotoxicity against Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC50 / EC50 | Reference Compound | Reference Value | Source |

| Compound 1 | MCF-7 | Breast Cancer | IC50 = 39.70 µM | - | - | [1] |

| Compound 6 | Raji | Burkitt's Lymphoma | IC50 = 6.51 µM | - | - | [6] |

| Compound 42 | WM 266.4 | Melanoma | IC50 = 0.12 µM | - | - | [6] |

| Compound 42 | MCF-7 | Breast Cancer | IC50 = 0.16 µM | - | - | [6] |

| P3C | MDA-MB-231 | Triple-Negative Breast Cancer | CC50 = 0.49 µM | - | - | [16] |

| P3C | MDA-MB-468 | Triple-Negative Breast Cancer | CC50 = 0.25 µM | - | - | [16] |

| Compound 5 | HepG2 | Liver Cancer | IC50 = 13.14 µM | Doxorubicin | IC50 = 4.50 µM | [17] |

| Compound 5 | MCF-7 | Breast Cancer | IC50 = 8.03 µM | Doxorubicin | IC50 = 4.17 µM | [17] |

| Compound 1 | A549 | Lung Cancer | EC50 = 613.22 µM | Etoposide | - | [18] |

| Compound 2 | A549 | Lung Cancer | EC50 = 220.20 µM | Etoposide | - | [18] |

Table 3.1.2: Kinase Inhibitory Activity

| Compound ID | Target Kinase | IC50 / % Inhibition | Source |

| Compound 44 | BCR-Abl | IC50 = 14.2 nM | [6] |

| Compound 6 | EGFR | 99% inhibition at 100 µM | [19] |

| Compound 6 | AKT1 | >94% inhibition at 100 µM | [19] |

| Compound 6 | BRAF V600E | >94% inhibition at 100 µM | [19] |

| Afuresertib | Akt1 | Ki = 0.08 nM | [20] |

| Compound 6 | Aurora A | IC50 = 160 nM | [20] |

| Compound 5 | CDK2 | IC50 = 0.56 µM | [17] |

| Compound 6 | CDK2 | IC50 = 0.46 µM | [17] |

| Compound 11 | CDK2 | IC50 = 0.45 µM | [17] |

Experimental Protocols

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.[18]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

Test pyrazole compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[13]

-

Compound Treatment: Treat the cells with various concentrations of the test pyrazole compounds and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2][21]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Signaling Pathway Visualizations

Antimicrobial Activity

Functionalized pyrazoles have also been investigated for their activity against a range of pathogenic bacteria and fungi.[7][22][23][24]

Quantitative Data: Antimicrobial Activity

The following table presents the antimicrobial activity of selected pyrazole compounds, typically reported as the diameter of the zone of inhibition or the Minimum Inhibitory Concentration (MIC).

| Compound ID | Microorganism | Assay Type | Zone of Inhibition (mm) / MIC (µg/mL) | Reference Drug | Reference Value | Source |

| Chloro derivatives | Staphylococcus aureus | Agar Well Diffusion | Potent activity | Rifampicin/Ampicillin | - | [22] |

| Chloro derivatives | Candida albicans | Agar Well Diffusion | Potent activity | Rifampicin/Ampicillin | - | [22] |

| Ferrocenyl-substituted pyrazole | S. aureus, K. pneumoniae | Disk Diffusion | MIC: 85-95 mg/mL | Neomycin | - | [23] |

| Ferrocenyl-substituted pyrazole | A. niger, T. rubrum | Disk Diffusion | MIC: 85-95 mg/mL | Fluconazole | - | [23] |

| Hydrazone 21a | S. aureus, B. subtilis | Agar Diffusion | MIC: 62.5-125 µg/mL | Chloramphenicol | - | [24] |

| Hydrazone 21a | C. albicans, A. niger | Agar Diffusion | MIC: 2.9-7.8 µg/mL | Clotrimazole | - | [24] |

| Compound 4a | Gram-positive & Gram-negative bacteria | Serial Dilution | Broad-spectrum activity | - | - | [14] |

| Compound 5a | Gram-positive & Gram-negative bacteria | Serial Dilution | Broad-spectrum activity | - | - | [14] |

| Compound 5b | Gram-positive & Gram-negative bacteria | Serial Dilution | Broad-spectrum activity | - | - | [14] |

| Compound 9b | Gram-positive & Gram-negative bacteria | Serial Dilution | Broad-spectrum activity | - | - | [14] |

Experimental Protocol

This method is a standard preliminary screening technique to qualitatively assess the antimicrobial activity of test compounds.[7][19][25]

Materials:

-

Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Nutrient agar or Mueller-Hinton agar plates

-

Potato Dextrose Agar (for fungi)

-

Test pyrazole compounds dissolved in DMSO

-

Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) drugs

-

Sterile cork borer (6-8 mm diameter)

-

Sterile swabs

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized microbial suspension equivalent to the 0.5 McFarland standard.

-

Plate Inoculation: Using a sterile cotton swab, evenly spread the microbial suspension over the entire surface of the agar plate to create a lawn.[20][26]

-

Well Creation: Aseptically create wells in the inoculated agar plate using a sterile cork borer.[19][20]

-

Compound Addition: Add a defined volume (e.g., 100 µL) of the test pyrazole compound solution, standard drug solution, and vehicle control (DMSO) to separate wells.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Workflow Visualization

Conclusion

Functionalized pyrazole compounds represent a highly promising class of molecules for the development of new drugs targeting a range of diseases. The pharmacological screening methods outlined in this guide provide a robust framework for identifying and characterizing the biological activities of novel pyrazole derivatives. The systematic presentation of quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows is intended to facilitate further research and development in this exciting area of medicinal chemistry. The continued exploration of the pyrazole scaffold is likely to yield new therapeutic agents with significant clinical impact.

References

- 1. researchgate.net [researchgate.net]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. inotiv.com [inotiv.com]

- 4. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 5. hereditybio.in [hereditybio.in]

- 6. clyte.tech [clyte.tech]

- 7. chemistnotes.com [chemistnotes.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 10. assaygenie.com [assaygenie.com]

- 11. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MTT (Assay protocol [protocols.io]

- 14. benchchem.com [benchchem.com]

- 15. ClinPGx [clinpgx.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. botanyjournals.com [botanyjournals.com]

- 20. youtube.com [youtube.com]

- 21. atcc.org [atcc.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate

Introduction

Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate is a key building block in medicinal chemistry and drug development, frequently utilized in the synthesis of more complex heterocyclic compounds.[1] Its pyrazole core, functionalized with a protected nitrogen and a formyl group, makes it a versatile intermediate for creating a variety of derivatives, including inhibitors of enzymes like cyclin-dependent kinases (CDKs).[2] This document provides a detailed protocol for the synthesis of this compound via the N-Boc protection of 1H-pyrazole-4-carbaldehyde.

Reaction Scheme

The synthesis involves the protection of the secondary amine in the pyrazole ring of 1H-pyrazole-4-carbaldehyde using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in an inert solvent at room temperature.

Data Summary

The following table summarizes various reported conditions and results for the synthesis, providing a comparative overview for researchers.

| Parameter | Method 1 | Method 2 |

| Starting Material | 1H-pyrazole-4-carbaldehyde | 1H-pyrazole-4-carbaldehyde |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Di-tert-butyl dicarbonate (Boc₂O) |

| Catalyst | None | 4-dimethylaminopyridine (DMAP) |

| Solvent | Acetonitrile (MeCN) | Acetonitrile (MeCN) |

| Temperature | Room Temperature | Room Temperature |

| Reaction Time | 18 hours[3] | Overnight[3] |

| Purification | Extraction and washing | Column Chromatography (Silica gel, hexane/ethyl acetate 4:1)[3] |

| Yield | 98%[3] | 71%[3] |

| Final Product | Pale yellow solid[3] | Solid[3] |

| ¹H NMR (400 MHz, DMSO) | δ 9.93 (s, 1H), 9.04 (s, 1H), 8.22 (s, 1H), 1.61 (s, 9H)[3] | Not specified |

Detailed Experimental Protocol

This protocol is based on a high-yield procedure that does not require chromatographic purification.[3]

Materials and Reagents:

-

1H-pyrazole-4-carbaldehyde

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Deionized Water

-

0.5M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1H-pyrazole-4-carbaldehyde (e.g., 2.0 g, 20.81 mmol) in acetonitrile (21 ml).[3]

-

Reagent Addition: To the stirring solution, add di-tert-butyl dicarbonate (4.54 g, 20.81 mmol, 1.0 equivalent) at room temperature.[3]

-

Reaction: Allow the mixture to stir at room temperature for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile. This will result in an oily residue.[3]

-

Work-up and Extraction:

-

Washing:

-